Raleukin, also known as Anakinra or AMG-719, is a recombinant, non-glycosylated human interleukin-1 receptor antagonist. It is primarily utilized to inhibit the biological activity of interleukin-1, a pro-inflammatory cytokine involved in various inflammatory and autoimmune diseases. Raleukin is produced through DNA recombination technology using the Escherichia coli expression system, resulting in a specific amino acid sequence that facilitates its function as an interleukin-1 receptor antagonist. The compound has gained attention for its therapeutic applications in conditions such as Still's disease and rheumatoid arthritis, where it helps mitigate inflammation by blocking the signaling pathways of interleukin-1 .
Raleukin exhibits significant biological activity as an interleukin-1 receptor antagonist. Its primary effects include:
The synthesis of Raleukin involves recombinant DNA technology. The process includes:
Raleukin has several applications in medical research and treatment:
Interaction studies have highlighted several important aspects of Raleukin's pharmacological profile:
Raleukin shares similarities with several other compounds that target inflammatory pathways. Here are some notable comparisons:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Anakinra (Raleukin) | Interleukin-1 receptor antagonist | First biological therapy for IL-1 |
| Canakinumab | Interleukin-1 beta monoclonal antibody | Specific for interleukin-1 beta |
| Tocilizumab | Interleukin-6 receptor antagonist | Targets interleukin-6 instead of IL-1 |
| Etanercept | Tumor necrosis factor inhibitor | Fusion protein that inhibits TNF-alpha |
Raleukin's uniqueness lies in its specific targeting of the interleukin-1 receptor rather than other cytokines. This targeted approach allows for precise modulation of inflammatory responses without broadly suppressing immune function, making it particularly useful in treating diseases characterized by excessive interleukin-1 activity.
Raleukin, also known as Anakinra or AMG-719, is a recombinant human interleukin-1 receptor antagonist that exerts profound effects on the transcriptional regulation of proinflammatory mediators through multiple epigenetic and chromatin remodeling mechanisms [2]. This biological agent functions as the first therapeutic intervention to systematically block the proinflammatory effects of interleukin-1 signaling, thereby modulating the expression of downstream inflammatory gene networks [3] [4].
The chromatin remodeling mechanisms underlying interleukin-6 and tumor necrosis factor-alpha expression represent critical regulatory pathways that are significantly influenced by Raleukin treatment. Research has demonstrated that chromatin organization at the interleukin-6 genomic locus in human neutrophils is constitutively maintained in an inactive configuration, requiring specific chromatin remodeling events for transcriptional activation [5] [6].
Upon exposure to stimuli that trigger chromatin remodeling at the interleukin-6 locus, such as Toll-like receptor 8 ligands, highly purified neutrophils express and secrete interleukin-6 through a mechanism involving the induction of a latent enhancer located 14 kilobases upstream of the interleukin-6 transcriptional start site [5]. This chromatin remodeling process is potentiated by endogenous tumor necrosis factor-alpha, which prolongs the synthesis of the inhibitor of nuclear factor kappa B zeta co-activator and sustains CCAAT enhancer-binding protein beta recruitment and histone acetylation at interleukin-6 regulatory regions [6].
The transcriptional regulation of intracellular interleukin-1 receptor antagonist involves nuclear factor interleukin-6 and nuclear factor kappa B binding sites in the promoter region, which are essential for interleukin-1 alpha-induced expression [7] [8]. These transcription factors, including CCAAT enhancer-binding proteins alpha and beta, and the p65 subunit of nuclear factor kappa B, bind to their respective sites and functionally transactivate the intracellular interleukin-1 receptor antagonist promoter [7].
| Chromatin Modification | Target Gene | Mechanism | Reference |
|---|---|---|---|
| Histone acetylation at regulatory regions | Interleukin-6 | Enhanced by tumor necrosis factor-alpha signaling | [5] [6] |
| Latent enhancer activation | Interleukin-6 | 14 kb upstream enhancer induction | [5] |
| Nuclear factor kappa B binding | Intracellular interleukin-1 receptor antagonist | Promoter transactivation | [7] [8] |
| CCAAT enhancer-binding protein recruitment | Interleukin-6 | Sustained by tumor necrosis factor-alpha | [6] |
The epigenetic silencing of chemokine gene clusters represents a fundamental mechanism by which tumor cells and inflammatory environments regulate immune cell trafficking and activation. Enhancer of zeste homolog 2-mediated histone H3 lysine 27 trimethylation and DNA methyltransferase 1-mediated DNA methylation have been shown to repress the tumor production of T-helper 1-type chemokines CXCL9 and CXCL10, subsequently determining effector T cell trafficking to the tumor microenvironment [9].
Treatment with epigenetic modulators removes this repression and increases effector T cell tumor infiltration, demonstrating that epigenetic silencing of T-helper 1-type chemokines constitutes a novel tumor immune evasion mechanism [9]. The silencing involves multiple layers of chromatin modification, including both histone modifications and DNA methylation patterns that coordinate to suppress chemokine expression.
Research has revealed that interleukin-6 induces epigenetic deregulation through histone modification mechanisms. Specifically, interleukin-6 upregulates histone demethylase family JMJD2A, which demonstrates higher expression in cancer cells compared to controls [10]. The JMJD2A knockdown in cancer cells inhibited interleukin-6 expression, decreased proliferation, and enhanced sensitivity to chemotherapeutic agents [10].
The epigenetic regulation of CXCR4 signaling involves multiple mechanisms including regulation by non-coding ribonucleic acids such as microRNAs, long non-coding ribonucleic acids, and circular ribonucleic acids, as well as regulation through methylation and acetylation processes [11]. These epigenetic modifications can lead to identification of novel therapeutic targets for oncogenic signaling regulation.
| Epigenetic Mechanism | Target Chemokine | Functional Outcome | Reference |
|---|---|---|---|
| Enhancer of zeste homolog 2-mediated H3K27me3 | CXCL9, CXCL10 | Repression of T-helper 1 chemokines | [9] |
| DNA methyltransferase 1-mediated methylation | CXCL9, CXCL10 | Tumor immune evasion | [9] |
| Histone demethylase JMJD2A upregulation | Multiple inflammatory genes | Enhanced cancer progression | [10] |
| MicroRNA regulation | CXCR4 | Oncogenic signaling modulation | [11] |
The cross-talk between interferon regulatory factors and signal transducer and activator of transcription pathways represents a critical control mechanism in innate immune programming. Research has demonstrated that feedback interactions between interferon regulatory factor 3, nuclear factor kappa B, and signal transducer and activator of transcription pathways lead to switch-like responses to viral analogues, in contrast to pulse-like responses to bacterial lipopolysaccharide [12] [13].
Autocrine interferon beta initiates a Janus kinase and signal transducer and activator of transcription-mediated positive-feedback mechanism that stabilizes nuclear interferon regulatory factor 3 and nuclear factor kappa B in first responder cells [12]. Paracrine interferon beta sensitizes second responder cells through a Janus kinase and signal transducer and activator of transcription-mediated positive feedforward pathway that upregulates positive-feedback components including retinoic acid-inducible gene I, protein kinase R, and 2-prime-5-prime-oligoadenylate synthetase 1A [12].
Interferon regulatory factor 1 cooperates with interferon-stimulated gene factor 3 or gamma-activated factor to form innate immune de novo enhancers, demonstrating how interferon regulatory factor 1 acts in combination with other transcription factors to mediate epigenetic reprogramming in macrophages [14]. Upon interferon gamma stimulation, interferon regulatory factor 1 becomes responsible for opening inaccessible chromatin sites that can subsequently be exploited by gamma-activated factor to form de novo enhancers [14].
The signal transducer and activator of transcription 1 transactivation domain is required for recruitment of core components of the mediator complex on the promoter of interferon regulatory factor 1 and interferon regulatory factor 8, which harbor open chromatin states at basal conditions [15]. Signal integration between interferons and Toll-like receptor 4 through combinatorial actions of signal transducer and activator of transcription 1 and nuclear factor kappa B results in enhanced transcriptional responses compared to individual stimuli [15].
| Transcription Factor Complex | Regulatory Mechanism | Target Genes | Reference |
|---|---|---|---|
| Interferon regulatory factor 3 and nuclear factor kappa B | Positive feedback stabilization | Interferon beta, antiviral genes | [12] [13] |
| Interferon regulatory factor 1 and gamma-activated factor | De novo enhancer formation | Innate immune genes | [14] |
| Signal transducer and activator of transcription 1 and nuclear factor kappa B | Signal integration | Proinflammatory genes | [15] |
| Interferon regulatory factor 1 and interferon-stimulated gene factor 3 | Chromatin remodeling | Macrophage activation genes | [14] |
The integration of signaling pathways with the epigenetic machinery involves Janus kinase 2 and signal transducer and activator of transcription 5 pathway activation, leading to Janus kinase-dependent phosphorylation of signal transducer and activator of transcription 5, which causes dimerization, nuclear translocation, and binding to cis-regulatory elements [16]. Additionally, Janus kinase 2 functions as a histone tyrosine kinase by phosphorylating histone H3 tyrosine 41 and perturbing heterochromatin protein 1 alpha binding [16].
The molecular mechanisms underlying Raleukin action involve modulation of the aryl hydrocarbon receptor pathway, promoting ligand-dependent dissociation of aryl hydrocarbon receptor from chaperones heat shock protein 90 and aryl hydrocarbon receptor-interacting protein [17]. This process activates genes involved in tryptophan catabolism and aryl hydrocarbon receptor-dependent genes, ultimately leading to indoleamine 2,3-dioxygenase 1-mediated kynurenine production and subsequent aryl hydrocarbon receptor activation [17].